molecular formula C15H15ClN2O4S B11557984 4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11557984
M. Wt: 354.8 g/mol
InChI Key: DMANGDUVSVQYAH-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chloroethyl group and the nitrophenyl group in its structure suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Alkylation: The attachment of the chloroethyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods may involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The chloroethyl group can be substituted with other nucleophiles.

    Substitution: The sulfonamide group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Sulfonamides: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

Industry

    Chemical Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to antimicrobial effects. The chloroethyl group may also contribute to its reactivity and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)phosphate
  • 4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)carbamate

Uniqueness

4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

4-(2-chloroethyl)-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C15H15ClN2O4S/c1-11-10-13(18(19)20)4-7-15(11)17-23(21,22)14-5-2-12(3-6-14)8-9-16/h2-7,10,17H,8-9H2,1H3

InChI Key

DMANGDUVSVQYAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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